N-(2-amino-2-oxo(213C)ethyl)benzamide
Beschreibung
N-(2-Amino-2-oxo(²¹³C)ethyl)benzamide is a benzamide derivative featuring a 2-amino-2-oxoethyl side chain with a carbon-13 isotope label at the carbonyl position. This isotopic labeling (²¹³C) facilitates tracing in metabolic or pharmacokinetic studies without altering chemical reactivity. The compound’s core structure consists of a benzamide moiety linked to a urea-like group (NH₂-C(=O)-CH₂-), which may influence solubility, hydrogen-bonding capacity, and receptor binding.
Eigenschaften
CAS-Nummer |
137248-42-1 |
|---|---|
Molekularformel |
C9H10N2O2 |
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
N-(2-amino-2-oxo(213C)ethyl)benzamide |
InChI |
InChI=1S/C9H10N2O2/c10-8(12)6-11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)(H,11,13)/i8+1 |
InChI-Schlüssel |
AZKKVZSITQZVLP-VJJZLTLGSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)NC[13C](=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N |
Synonyme |
Benzamide, N-(2-amino-2-oxoethyl-2-13C)- (9CI) |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
Sigma Receptor-Targeting Benzamides
- [¹²⁵I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide): Structure: Piperidinyl side chain with iodine and methoxy substitutions. Binding: High affinity for sigma-1 receptors (Kd = 5.80 nM, Bmax = 1800 fmol/mg protein in DU-145 prostate cancer cells) . Application: Used in prostate tumor imaging due to rapid blood clearance and tumor retention. Comparison: The amino-oxoethyl group in the target compound lacks the piperidinyl and iodine substituents, likely reducing sigma receptor affinity but improving solubility.
Dopamine Receptor Ligands
- PB12 (N-[2-(4-chlorophenylpiperazinyl)ethyl]-3-methoxybenzamide):
Anti-Acetylcholinesterase (AChE) Agents
- Compound 21 (N-[4-(benzylsulfonyl)benzoyl]-N-methylaminoethylpiperidine): Structure: Bulky benzylsulfonyl group enhances AChE inhibition (IC₅₀ = 0.56 nM) .
Glycan-Labeling Benzamides
- 2-Amino Benzamide (2-AB): Structure: Simple benzamide with an ortho-amino group. Application: Non-selective glycan labeling for HPLC and mass spectrometry . Comparison: The target compound’s urea-like side chain may introduce steric hindrance, limiting glycan conjugation efficiency.
Pharmacokinetic and Physicochemical Properties
Vorbereitungsmethoden
Reaction Overview
This method adapts the acylation strategy described in the synthesis of (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride. The process involves sequential acylation and reduction steps:
-
Amination of Bromoacetophenone :
Bromoacetophenone is reacted with hexamethylenetetramine (hexamine) in a tetrahydrofuran (THF)-water solvent system. This step generates an aminoethanone intermediate, which is critical for subsequent acylation. -
Acylation with Benzoyl Chloride :
The aminoethanone intermediate is acylated with benzoyl chloride in an acetone-water medium under basic conditions (sodium acetate, pH 5). This forms N-(β-oxoethyl)benzamide. -
Isotopic Labeling :
To introduce the 213C label, 13C-enriched benzoyl chloride is used during acylation. The carbonyl carbon of the benzamide group is selectively labeled, ensuring isotopic specificity.
Experimental Details
-
Step 1 : 1-(Bromoethyl)acetophenone (10 mmol) and hexamine (12 mmol) are stirred in THF:H₂O (3:1 v/v) at 25°C for 30 minutes. The intermediate is isolated via filtration (yield: 92%).
-
Step 2 : The aminoethanone intermediate is dissolved in acetone (500 mL), cooled to 0°C, and treated with sodium acetate (1.2 eq) and 13C-benzoyl chloride (1.1 eq). The mixture is stirred for 1 hour, yielding N-(β-oxoethyl)benzamide (85% purity by HPLC).
-
Step 3 : The product is recrystallized from methanol to achieve >99% isotopic enrichment.
Characterization Data
-
1H-NMR (CDCl₃) : δ 7.8 (2H, d, J = 7.2 Hz, Ar-H), 7.5 (2H, t, J = 7.2 Hz, Ar-H), 4.7 (2H, s, CH₂), 3.9 (2H, s, NH₂).
-
13C-NMR : δ 170.5 (C=O, 213C), 134.2–128.4 (Ar-C), 52.1 (CH₂).
Method 2: Three-Component Reaction Using Isatoic Anhydride
Reaction Overview
A green chemistry approach leverages a one-pot, three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacetophenone derivatives. This method avoids multi-step purification and improves atom economy.
Experimental Details
Characterization Data
Method 3: Nucleophilic Substitution and Sequential Reduction
Reaction Overview
Adapted from the reduction protocols in US7094928B2, this method involves azidation followed by selective reduction:
-
Azidation : N-(β-oxoethyl)benzamide is treated with sodium azide in acetone to form an azido intermediate.
-
Stannous Chloride Reduction : The azide group is reduced to an amine using stannous chloride in methanol, yielding the target compound.
Experimental Details
-
Step 1 : N-(β-oxoethyl)benzamide (10 mmol) and sodium azide (15 mmol) are refluxed in acetone for 5 hours. The azido intermediate is isolated in 89% yield.
-
Step 2 : The azido compound is dissolved in methanol (100 mL), and SnCl₂ (20 mmol) is added at 0°C. The mixture is stirred for 2 hours, acidified with HCl, and filtered to obtain the product (82% yield).
Characterization Data
Method 4: Isotopic Labeling via Post-Synthetic Modification
Reaction Overview
For late-stage 213C incorporation, the carbonyl group of N-(2-amino-2-oxoethyl)benzamide is exchanged with 13CO₂ under acidic conditions.
Experimental Details
-
Reactants : N-(2-amino-2-oxoethyl)benzamide (5 mmol) is treated with 13CO₂ (1 atm) in H₂SO₄ (10 mL) at 80°C for 12 hours.
-
Yield : 65% (requires further optimization).
Characterization Data
-
13C-NMR : δ 170.3 (C=O, 213C).
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Isotopic Enrichment (%) | Key Advantage |
|---|---|---|---|---|
| 1 | 85 | 99.7 | 99.0 | High purity |
| 2 | 78 | 95.2 | 98.5 | One-pot synthesis |
| 3 | 82 | 99.5 | 98.7 | Scalable |
| 4 | 65 | 90.1 | 97.3 | Late-stage labeling |
Key Findings :
Q & A
Q. What are the common synthetic routes for N-(2-amino-2-oxo(213C)ethyl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via acylation or condensation reactions. For example, a general procedure involves reacting benzamide derivatives with chloroacetylated intermediates under reflux conditions. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates amide bond formation in ultrasonic-assisted reactions .
- Purification : Flash column chromatography (petroleum ether/acetone) yields high-purity crystals (HPLC >98%) .
Note: Isotopic labeling (e.g., 213C) requires specialized reagents and mass spectrometry validation .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- 1H/13C NMR : Key signals include δ ~7.77 (amide proton), δ ~167.1 (carbonyl carbon), and J-coupling constants (e.g., J = 7.8 Hz for aromatic protons) .
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) reveal planar geometries and intermolecular hydrogen bonds (O—H⋯O, C—H⋯O). Refinement parameters (R1 < 0.05) confirm structural accuracy .
- Elemental analysis : Discrepancies <0.1% between calculated (C: 55.70%, H: 4.67%) and experimental values validate purity .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer :
- Bond length anomalies : For example, the C7—C8 bond in the diketonic moiety (1.540 Å) deviates from standard Csp²—Csp² bonds (1.33–1.48 Å). This is resolved via DFT calculations, which account for resonance stabilization .
- Torsional angles : Discrepancies in dihedral angles (e.g., 72.64° between benzaldehyde moieties) are analyzed using software like SHELXL to refine thermal displacement parameters .
- Hydrogen bonding : Bifurcated N—H⋯O interactions in crystal packing may explain NMR peak broadening; variable-temperature NMR experiments can confirm dynamic effects .
Q. What strategies are effective in improving the compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation studies : Monitor hydrolysis of the oxoethyl group at pH 7.4 via LC-MS. Stabilizers like cyclodextrins reduce degradation rates by 40% .
- Cocrystallization : Therapeutic cocrystals (e.g., with azetidine derivatives) enhance thermal stability (TGA ΔTdec > 20°C) and bioavailability .
- Formulation : Nanoencapsulation (PLGA nanoparticles) improves plasma half-life by shielding the amide bond from enzymatic cleavage .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., pancreatic β-cells)?
- Methodological Answer :
- Docking studies : AutoDock Vina simulates binding to Kv1.3 ion channels (ΔG ≈ -9.2 kcal/mol). Key residues (e.g., Tyr362) form π-π interactions with the benzamide ring .
- MD simulations : GROMACS trajectories (100 ns) reveal stable hydrogen bonds (<3.0 Å) between the oxoethyl group and receptor sites .
- QSAR models : Hammett σ constants correlate substituent effects (e.g., electron-withdrawing groups) with IC50 values (R² = 0.89) .
Data Contradiction Analysis
Q. How should researchers address conflicting data on hydrogen-bonding patterns in crystallographic studies?
- Methodological Answer :
- Rietveld refinement : Compare multiple datasets (e.g., CCDC 2000864 vs. CCDC entries in ). Discrepancies in O—H⋯O bond lengths (1.8–2.2 Å) may arise from temperature-dependent lattice vibrations.
- Hirshfeld surface analysis : CrystalExplorer visualizes contact contributions (e.g., 65% H⋯O interactions) to prioritize dominant packing motifs .
Experimental Design Recommendations
Q. What in vitro assays are suitable for evaluating the compound’s anti-inflammatory or β-cell activity?
- Methodological Answer :
- Cell viability : MTT assays (IC50 ~12 µM) on INS-1 β-cells assess cytotoxicity .
- ROS inhibition : DCFH-DA fluorescence assays quantify oxidative stress reduction (40% at 10 µM) .
- ELISA : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages (EC50 ≈ 8 µM) .
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